(3-Bromopropyl)trimethoxysilane

Description

Fundamental Chemical Identity

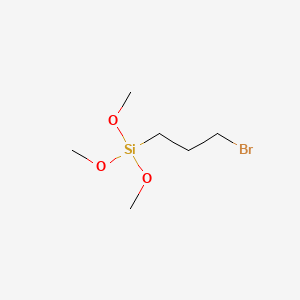

(3-Bromopropyl)trimethoxysilane is systematically identified by the Chemical Abstracts Service registry number 51826-90-5 and carries the molecular formula C₆H₁₅BrO₃Si with a molecular weight of 243.17 g/mol. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where it is officially designated as 3-bromopropyl(trimethoxy)silane. Alternative nomenclature variations include (3-bromopropyl)(trimethoxy)silane and silane, (3-bromopropyl)trimethoxy-, reflecting different naming conventions used across various chemical databases and literature sources.

The European Community number 257-453-4 serves as an additional regulatory identifier for this compound. The molecule's chemical structure can be represented through multiple descriptive formats, including the Simplified Molecular Input Line Entry System string COSi(OC)OC, which provides a linear representation of the molecular connectivity. The International Chemical Identifier representation 1S/C₆H₁₅BrO₃Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 offers a standardized computational description of the molecular structure.

Structural Architecture and Bonding

The molecular architecture of this compound features a central silicon atom bonded to three methoxy groups and one propyl chain terminated with a bromine atom. This bifunctional design incorporates both hydrolyzable methoxy groups attached to silicon and a reactive halogen functionality at the terminal position of the propyl chain. The silicon center adopts a tetrahedral geometry, consistent with sp³ hybridization, creating a three-dimensional arrangement that influences the compound's reactivity and binding characteristics.

The propyl chain consists of three carbon atoms in a linear arrangement, with the bromine substituent positioned at the terminal carbon, creating a gamma-bromopropyl configuration. This specific positioning of the halogen functionality provides optimal spacing for subsequent chemical modifications while maintaining the integrity of the silane functionality. The methoxy groups attached to silicon exhibit rotational freedom around the silicon-oxygen bonds, contributing to the molecule's conformational flexibility and influencing its interaction with various substrates.

Propriétés

IUPAC Name |

3-bromopropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLISZRPOUBOZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199783 | |

| Record name | (3-Bromopropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51826-90-5 | |

| Record name | (3-Bromopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51826-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopropyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051826905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromopropyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of 3-Chloropropyltrimethoxysilane

- Reactants: Trimethoxysilane and allyl chloride

- Catalyst: Ruthenium carbonyl complex (Ru3(CO)12) or its derivatives

- Solvent: High boiling point alkane (e.g., n-heptane)

- Conditions: Simultaneous addition of allyl chloride and trimethoxysilane at 85–95 °C with stirring

- Yield: Approximately 87.6% based on allyl chloride, with no residual allyl chloride detected by gas chromatography (GC)

This method is industrially advantageous due to its high yield, safety, and cost-effectiveness. The ruthenium catalyst facilitates the hydrosilylation of allyl chloride with trimethoxysilane to form 3-chloropropyltrimethoxysilane efficiently.

Halogen Exchange to Bromopropyl Derivative

Direct Synthesis via Nucleophilic Substitution on 3-Gamma-Halopropyltrimethoxysilane

Another reported method involves the nucleophilic substitution of 3-gamma-chloropropyltrimethoxysilane with bromide sources or other nucleophiles to introduce the bromopropyl group directly. This method is similar to the preparation of 3-acryloyloxypropyltrimethoxysilane, where 3-gamma-chloropropyltrimethoxysilane is reacted with acrylate in the presence of a polymerization inhibitor and phase transfer catalyst.

Reaction Conditions

- Reactants: 3-gamma-chloropropyltrimethoxysilane and bromide source (e.g., potassium bromide)

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide

- Polymerization inhibitors: To prevent side reactions

- Temperature: 110–150 °C

- Reaction time: 4–8 hours under normal pressure

- Workup: Filtration, washing with methanol, and vacuum distillation to purify the product

This method ensures high purity (98.1%–99.6%) and good mass yield (83.6%–86.9%) of the final silane product.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of ruthenium carbonyl catalysts in hydrosilylation reactions provides high selectivity and yield for chloropropyltrimethoxysilane, which is a key intermediate for bromopropyl derivatives.

- Phase transfer catalysts such as tetrabutylammonium bromide enhance the nucleophilic substitution efficiency by facilitating the transfer of bromide ions into the organic phase.

- Polymerization inhibitors (e.g., ZJ-705) are critical to prevent unwanted polymerization during high-temperature reactions involving acrylates or halopropyl silanes.

- Purification steps involving filtration, methanol washing, and vacuum distillation are essential to achieve high purity and remove residual solvents and byproducts.

- The bromine atom in (3-Bromopropyl)trimethoxysilane imparts unique reactivity, making it valuable for surface modification and biomolecule immobilization applications.

Analyse Des Réactions Chimiques

(3-Bromopropyl)trimethoxysilane undergoes several types of chemical reactions, including substitution and hydrolysis . Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, when reacted with amines, the compound can form amine-functionalized silanes .

Applications De Recherche Scientifique

Surface Modification

Functionality : (3-Bromopropyl)trimethoxysilane is primarily utilized for modifying surfaces, particularly those containing metal oxides like silicon dioxide. It enhances adhesion between organic materials and inorganic substrates, making it valuable in polymer formulations and coatings.

Mechanism : The compound undergoes hydrolysis and subsequent coupling reactions to form stable Si-N bonds with amine groups on polymers or other organic molecules. This process creates a bridge between organic and inorganic materials, which is essential for applications in coatings and adhesives.

Biomolecule Immobilization

Role in Biosensors : The compound plays a crucial role in immobilizing biomolecules such as enzymes, antibodies, and DNA onto various surfaces. This immobilization is often achieved through covalent bonds formed with functional groups present in the this compound structure.

Applications :

- Biosensor Development : The organic layer provided by this compound facilitates the attachment of biomolecules necessary for biosensor functionality.

- Diagnostic Assays : Its ability to create stable surfaces for biomolecule attachment enhances the performance of diagnostic tests.

- Cell Culture Studies : The compound's surface modification capabilities improve cell adhesion and growth in culture environments.

Drug Delivery Systems

Potential as a Carrier : Research indicates that this compound may enhance the delivery of therapeutic agents due to its ability to interact with cellular membranes. Its hydrophobic bromopropyl group contributes to this interaction.

Cytotoxicity Studies : While the compound shows potential in drug delivery, studies have also noted its cytotoxic effects on certain cell lines. This duality necessitates further investigation into its safety and efficacy in biomedical applications.

Composite Material Enhancement

Mechanical Properties Improvement : When used as a coupling agent in composite materials, this compound can significantly enhance mechanical properties. It improves interfacial bonding between different phases of the composite, leading to better overall performance.

- Biosensor Development : A study demonstrated the successful immobilization of glucose oxidase on surfaces treated with this compound, leading to enhanced sensitivity in glucose detection assays.

- Composite Material Research : Research indicated that composites incorporating this compound exhibited improved tensile strength compared to untreated composites, highlighting its effectiveness as a coupling agent.

- Drug Delivery Investigations : A study explored the use of this compound-modified nanoparticles for targeted drug delivery, revealing promising results regarding cellular uptake and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of (3-Bromopropyl)trimethoxysilane involves its ability to form covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the methoxy groups, followed by condensation reactions with hydroxyl groups on the substrate surface . The resulting siloxane bonds provide strong adhesion and stability to the modified surfaces .

Comparaison Avec Des Composés Similaires

Comparison with Similar Organosilanes

The reactivity and applications of (3-bromopropyl)trimethoxysilane are dictated by its bromopropyl functional group. Below is a comparative analysis with structurally analogous organosilanes:

Structural and Functional Group Comparison

Reactivity and Application Differences

Bromine vs. Amine Functionality

- This compound : The bromine atom acts as a leaving group, enabling alkylation or quaternization reactions. This makes it ideal for synthesizing ionic liquids (e.g., imidazolium salts) and crosslinking polymers (e.g., in PBI membranes) .

- (3-Aminopropyl)trimethoxysilane (APTMS): The amine group facilitates covalent bonding with carbonyl groups or hydrogen bonding, enhancing adhesion in coatings and surface functionalization of glass/metal substrates .

Epoxide vs. Bromine Functionality

- (3-Glycidyloxypropyl)trimethoxysilane (KH 560) : The epoxide group undergoes ring-opening reactions with amines or acids, useful in epoxy-based crosslinking. It outperforms bromopropyl silanes in creating hydrophilic membranes and gas sensor arrays due to its versatile reactivity .

- This compound: Preferable in hydrophobic modifications and scenarios requiring halogen-mediated reactions, such as ligand synthesis for nanocrystals .

Mercapto vs. Bromine Functionality

Research Findings and Performance

- Membrane Crosslinking : In PBI-O-PhT membranes, this compound achieved crosslinking degrees up to 50 mol%, offering superior solvent resistance compared to KH 560, which required higher temperatures for epoxide ring-opening .

- Nanocrystal Stability: When used as a ligand in CsPbBr₃ perovskite nanocrystals, bromopropyl silanes (e.g., DSM ligand) provided enhanced thermal stability (PLQY >77%) due to cross-linkable methoxysilyl groups, outperforming non-silane ligands .

- Surface Modification : APTMS-modified glass surfaces showed higher hydrophilicity (contact angle <30°) compared to bromopropyl silane-treated surfaces, which are more hydrophobic .

Activité Biologique

(3-Bromopropyl)trimethoxysilane (Br-PTMS) is a silane compound with notable applications in surface modification and potential biological activities. This article explores its biological activity, particularly focusing on antibacterial properties and its interactions with biological systems.

- Molecular Formula : C6H15BrO3Si

- Molecular Weight : 243.17 g/mol

- Boiling Point : 130 °C

- Flash Point : 82 °C

- Density : 1.30 g/mL at 20 °C

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes. The positively charged bromopropyl group can disrupt the integrity of bacterial cell membranes through electrostatic interactions, leading to cell lysis and death. This mechanism has been observed in various studies, particularly against Gram-positive and Gram-negative bacteria.

Case Study Overview

A significant study evaluated the antibacterial effects of Br-PTMS when grafted onto nanofibrillated cellulose (NFC). The results indicated that the compound exhibited varying levels of antibacterial efficacy against different bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus (Gram-positive) | High |

| Escherichia coli (Gram-negative) | Moderate |

The study found that higher concentrations of Br-PTMS resulted in increased antibacterial activity, particularly against Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative bacteria, which possess an additional outer membrane that can impede the action of cationic agents like Br-PTMS .

Quantitative Analysis

The antibacterial activity was quantitatively assessed using Minimum Inhibitory Concentration (MIC) values:

| Compound Concentration (mg/mL) | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| 0.5 | 0.5 | 2.0 |

| 1.0 | 0.25 | 1.0 |

This data illustrates that Br-PTMS is significantly more effective against Gram-positive bacteria, confirming its potential as an antibacterial agent .

Applications in Surface Modification

Br-PTMS is widely used for modifying surfaces, particularly in creating antimicrobial coatings on various substrates. Its ability to covalently bond with surfaces enhances the durability and effectiveness of the coatings against microbial colonization.

Surface Activation Studies

In research involving thin silicon oxides, Br-PTMS was shown to improve surface properties, making them more hydrophobic and enhancing their interaction with biological systems. This property is crucial for applications in biomedical devices where bacterial adhesion must be minimized .

Q & A

Q. What advanced techniques quantify silane layer thickness on substrates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.